

# Elenbecestat Clinical Trials: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elenbecestat |           |
| Cat. No.:            | B1192693     | Get Quote |

This technical support center provides detailed information on the side effects and adverse events associated with **Elenbecestat**, a BACE1 inhibitor previously under investigation for the treatment of Alzheimer's disease. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in understanding the safety profile of this compound as observed in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What was the overall outcome of the **Elenbecestat** clinical trial program?

The Phase III clinical trial program for **Elenbecestat**, known as MISSION AD (consisting of studies MISSION AD1 and MISSION AD2), was discontinued.[1][2][3] The decision, made by the Data Safety Monitoring Board (DSMB), was based on an "unfavorable risk-benefit ratio," with the adverse event profile of **Elenbecestat** being worse than that of the placebo.[1][3][4]

Q2: What were the most common side effects observed in the **Elenbecestat** clinical trials?

Data from the Phase II clinical trial (Study 202) identified the following as the six most common adverse events:

- Upper respiratory tract infection[5][6]
- Abnormal dreams and nightmares[5][6]
- Contact dermatitis[5][6]



- Headache[5][6]
- Diarrhea[5][6]
- Falls[5][6]

Quantitative data detailing the frequency of specific adverse events from the discontinued Phase III MISSION AD trials have not been made publicly available in detail.

### **Adverse Events Data from Clinical Trials**

The following tables summarize the available information on adverse events from the **Elenbecestat** clinical trials.

Table 1: Common Treatment-Emergent Adverse Events in Phase II (Study 202)

| Adverse Event                     | Reported Occurrence | Quantitative Data |
|-----------------------------------|---------------------|-------------------|
| Upper respiratory tract infection | Yes                 | Not specified     |
| Abnormal dreams and nightmares    | Yes                 | Not specified     |
| Contact dermatitis                | Yes                 | Not specified     |
| Headache                          | Yes                 | Not specified     |
| Diarrhea                          | Yes                 | Not specified     |
| Falls                             | Yes                 | Not specified     |

Note: Specific percentages for the treatment and placebo groups are not detailed in the available public documents.

Table 2: Adverse Events in Phase III (MISSION AD1 & AD2)



| Adverse Event Category     | Outcome                                            | Specific Adverse Events and Frequencies |
|----------------------------|----------------------------------------------------|-----------------------------------------|
| Overall Profile            | Unfavorable risk-benefit ratio compared to placebo | Not publicly disclosed                  |
| Reason for Discontinuation | Worse adverse event profile than placebo           | Not publicly disclosed                  |

## **Experimental Protocols**

Study 202 (Phase II)

- Objective: To evaluate the safety, tolerability, and dose-dependent effects of **Elenbecestat** on amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid (CSF).
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][7]
- Participants: 70 individuals with mild cognitive impairment (MCI) or mild to moderate dementia due to Alzheimer's disease, with confirmed brain amyloid pathology.[2][7]
- Treatment Arms: Participants were randomized to receive one of three daily doses of **Elenbecestat** (5 mg, 15 mg, or 50 mg) or a placebo.[7]
- Duration: 18 months.[2][7]
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Changes in brain amyloid levels measured by PET scans and CSF  $A\beta$  levels.

MISSION AD Program (Phase III - MISSION AD1 & MISSION AD2)

 Objective: To evaluate the efficacy and safety of Elenbecestat in treating early Alzheimer's disease.



- Study Design: Two identical, global, multicenter, randomized, double-blind, placebocontrolled, parallel-group studies.[3][8]
- Participants: Approximately 2,100 individuals with early Alzheimer's disease (MCI due to AD or mild AD dementia) with confirmed brain amyloid pathology.[8]
- Treatment Arms: Participants were randomized to receive either 50 mg of Elenbecestat or a placebo daily.[8][9]
- Duration: 24 months.[9][10]
- Primary Endpoint: Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB).
- Status: Terminated early due to an unfavorable risk-benefit ratio.[3][4]

## **Visualizations**

Elenbecestat's Mechanism of Action: BACE1 Inhibition

**Elenbecestat** is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (A $\beta$ ) peptides. These peptides can aggregate to form the amyloid plaques that are a hallmark of Alzheimer's disease. By inhibiting BACE1, **Elenbecestat** aimed to reduce the production of A $\beta$  and thereby slow the progression of the disease.





#### Click to download full resolution via product page

Caption: Elenbecestat inhibits BACE1, a key enzyme in the amyloidogenic pathway.

Experimental Workflow for **Elenbecestat** Clinical Trials

The following diagram illustrates the general workflow for the Phase III MISSION AD clinical trials, from patient screening to the eventual discontinuation of the studies.





Click to download full resolution via product page

Caption: Workflow of the **Elenbecestat** MISSION AD Phase III clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Troubleshooting & Optimization





- 1. researchgate.net [researchgate.net]
- 2. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Eisai and Biogen Present Detailed Results From Phase II Clinical Study of Elenbecestat in MCI and Mild to Moderate Alzheimer's Disease at Alzheimer's Association International Conference (AAIC) 2018 | Biogen [investors.biogen.com]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. eisai.com [eisai.com]
- 8. Eisai and Biogen stop two Phase III clinical studies of elenbecestat in early Alzheimer's disease | Alzheimer Europe [alzheimer-europe.org]
- 9. Eisai And Biogen To Discontinue Phase III Clinical Studies Of BACE Inhibitor Elenbecestat In Early Alzheimer's Disease [prnewswire.com]
- 10. A 24-Month Study to Evaluate the Efficacy and Safety of Elenbecestat (E2609) in Participants With Early Alzheimer's Disease [clinicaltrials.stanford.edu]
- To cite this document: BenchChem. [Elenbecestat Clinical Trials: A Technical Support Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192693#elenbecestat-side-effects-and-adverse-events-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com